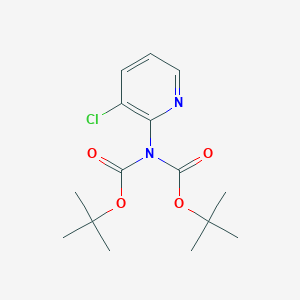

2-(Di-Boc-amino)-3-chloro-pyridine

Description

BenchChem offers high-quality 2-(Di-Boc-amino)-3-chloro-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Di-Boc-amino)-3-chloro-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-chloropyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)11-10(16)8-7-9-17-11/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVSNIBSHYPWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=CC=N1)Cl)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine

Introduction: Strategic Importance of 2-(Di-Boc-amino)-3-chloro-pyridine

In the landscape of modern medicinal chemistry and drug development, the strategic manipulation of heterocyclic scaffolds is paramount. 2-(Di-Boc-amino)-3-chloro-pyridine stands out as a pivotal synthetic intermediate. Its value lies in the orthogonally reactive sites: the chloro-substituent, which is amenable to a wide array of cross-coupling reactions, and the di-Boc protected amine, which masks the reactivity of the 2-amino group, allowing for selective functionalization at other positions. Once the desired molecular complexity is achieved, the di-Boc group can be readily removed under acidic conditions to reveal the primary amine for further elaboration.[1][2] This intermediate is particularly crucial in the synthesis of kinase inhibitors and other complex, biologically active molecules where precise control over reactivity is essential.[3]

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine. Beyond a mere recitation of steps, it delves into the causality behind the experimental design, ensuring a reproducible and scalable process grounded in established chemical principles.

Part 1: Synthesis Strategy and Mechanistic Rationale

The conversion of 2-amino-3-chloropyridine to its di-Boc-protected counterpart is fundamentally a nucleophilic acyl substitution reaction.[4] The primary amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4][5] However, the formation of the di-substituted product presents a unique challenge that informs the entire experimental design.

The Challenge of Double Protection:

After the addition of the first Boc group, the resulting mono-Boc intermediate, N-(tert-butoxycarbonyl)-3-chloropyridin-2-amine, is significantly less nucleophilic than the starting primary amine. This is due to the electron-withdrawing nature of the carbamate group and increased steric hindrance around the nitrogen atom. Driving the reaction to completion to form the di-Boc adduct requires forcing conditions: an excess of the electrophile (Boc₂O) and, critically, the use of a potent acylation catalyst.

The Role of DMAP as a Hyper-Nucleophilic Catalyst:

While a standard base like triethylamine (Et₃N) is sufficient to neutralize the acidic byproducts of the reaction, it does little to enhance the rate of the second Boc addition. Herein lies the critical role of 4-dimethylaminopyridine (DMAP). DMAP functions as a hyper-nucleophilic acylation catalyst.[6] It first reacts with Boc₂O in a rapid, reversible step to form a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is a far more potent acylating agent than Boc₂O itself, readily transferring the Boc group to the weakly nucleophilic mono-Boc-protected amine.[6] The catalytic cycle is completed by the release of DMAP, which is then free to activate another molecule of Boc₂O.

The overall transformation is illustrated below:

Caption: Overall reaction for the di-Boc protection of 2-amino-3-chloropyridine.

Part 2: Detailed Experimental Protocol

This protocol is optimized for a high-yielding and clean synthesis of the target compound. Adherence to the specified conditions, particularly stoichiometry and temperature control, is crucial for success.

Reagent and Materials Data

| Compound Name | Formula | MW ( g/mol ) | Molar Eq. | Amount | CAS No. |

| 2-Amino-3-chloropyridine | C₅H₅ClN₂ | 128.56 | 1.0 | (e.g., 10.0 g) | 7598-35-8 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.2 | (e.g., 37.3 g) | 24424-99-5 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 2.5 | (e.g., 19.5 mL) | 121-44-8 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.1 | (e.g., 0.95 g) | 1122-58-3 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | (e.g., 200 mL) | 75-09-2 |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | As needed | 144-55-8 |

| Brine (Saturated NaCl aq) | NaCl | 58.44 | - | As needed | 7647-14-5 |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | 7757-82-6 |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-chloropyridine (1.0 eq.), triethylamine (2.5 eq.), and 4-dimethylaminopyridine (0.1 eq.). Dissolve the solids in dichloromethane (DCM).

-

Initial Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. This step is crucial to mitigate the initial exotherm upon addition of Boc₂O.

-

Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.2 eq.) in a minimal amount of DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes using an addition funnel.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (12-18 hours).

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% Ethyl Acetate in Hexane). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates completion.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and then with brine (1x). The bicarbonate wash neutralizes any remaining acidic species and quenches unreacted Boc₂O.[7] The brine wash helps to remove bulk water from the organic phase.[7]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[7] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the pure 2-(Di-Boc-amino)-3-chloro-pyridine.

Part 3: Product Characterization and Validation

The identity and purity of the final compound must be confirmed through rigorous analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most telling feature in the ¹H NMR spectrum will be a large singlet at approximately 1.5 ppm, integrating to 18 protons, which corresponds to the two equivalent tert-butyl groups of the di-Boc moiety. The aromatic protons of the pyridine ring will appear in the range of 7.0-8.5 ppm. The characteristic broad singlet of the starting amine N-H protons will be absent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the carbamate carbonyls (~152 ppm), the quaternary carbons of the t-butyl groups (~80-85 ppm), and the methyl carbons of the t-butyl groups (~28 ppm).[8][9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₁₅H₂₁ClN₂O₄ is m/z 329.12.[3][10]

Conclusion

The synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine is a robust and reliable procedure when the key chemical principles are respected. The strategic use of a hyper-nucleophilic catalyst like DMAP in conjunction with a stoichiometric excess of Boc₂O is essential to overcome the electronic deactivation of the intermediate and drive the reaction towards the desired di-protected product. This guide provides the necessary detail and rationale for researchers, scientists, and drug development professionals to confidently incorporate this valuable building block into their synthetic programs.

References

- Vertex AI Search Result, citing Synthesis of 5-[N-(TERT-BUTOXYCARBONYL)AMINO]-2-CHLOROPYRIDINE.

- Google Patents. (2014). BOC protection method for aminopyridine (CN102936220B).

- Google Patents. (2013). BOC protection method for aminopyridine (CN102936220A).

- Fisher Scientific. Amine Protection / Deprotection.

- MySkinRecipes. 2-(Di-Boc-amino)-3-chloro-pyridine.

- Organic Chemistry Portal. Boc-Protected Amino Groups.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).

- RSC Publishing. Dual protection of amino functions involving Boc.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.

- Wikipedia. Di-tert-butyl dicarbonate.

- Wikipedia. tert-Butyloxycarbonyl protecting group.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection.

- BOC Sciences. BOC-amino acids.

- ChemicalBook. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis.

- ChemicalBook. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR spectrum.

- Sigma-Aldrich. 2-(Di-Boc-amino)-3-chloro-pyridine.

- Sigma-Aldrich. 2-(Di-Boc-amino)-3-chloro-pyridine.

- Google Patents. (2014). Preparation method of 2-chloro-3-aminopyridine (CN102532010B).

- Google Patents. (1974). Preparation of 2-chloro-3-aminopyridine (US3838136A).

- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline.

- PubChem, NIH. 2-Amino-3-chloropyridine.

- Benchchem. An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.

- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- Google Patents. (2007). Process for the manufacture of 2,3-dichloropyridine (US20070161797A1).

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. 2-(Di-Boc-amino)-3-chloro-pyridine [myskinrecipes.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. 5-[N-(TERT-BUTOXYCARBONYL)AMINO]-2-CHLOROPYRIDINE | 171178-45-3 [chemicalbook.com]

- 8. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-(Di-Boc-amino)-3-chloro-pyridine | 1562232-96-5 [sigmaaldrich.com]

A Technical Guide to the Chemical Properties and Synthetic Utility of 2-(Di-Boc-amino)-3-chloro-pyridine

Executive Summary: This guide provides an in-depth analysis of 2-(Di-Boc-amino)-3-chloro-pyridine, a key heterocyclic building block in modern medicinal chemistry. We will explore its synthesis, physicochemical properties, spectroscopic signature, and core reactivity. Particular emphasis is placed on its strategic application in constructing complex molecular architectures, such as kinase inhibitors, through orthogonal synthetic strategies involving selective deprotection and cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and water solubility contribute significantly to the pharmacokinetic profiles of drug candidates.[2][3][4] Within this class, functionalized aminopyridines are of paramount importance. 2-(Di-Boc-amino)-3-chloro-pyridine, systematically named tert-butyl (tert-butoxycarbonyl)(3-chloropyridin-2-yl)carbamate, has emerged as a valuable intermediate for the synthesis of complex pharmaceutical compounds.[5] The presence of a reactive chloro group and a protected amine on the same scaffold allows for sequential, controlled modifications, making it a cornerstone for building libraries of drug-like molecules.[5][6]

Molecular Structure and Physicochemical Properties

The structure of 2-(Di-Boc-amino)-3-chloro-pyridine features a pyridine ring substituted at the C2 position with a di-tert-butoxycarbonyl (di-Boc) protected amine and at the C3 position with a chlorine atom. The di-Boc group serves two critical functions: it deactivates the amine to prevent unwanted side reactions and its significant steric bulk influences the conformation and reactivity of the molecule. The chlorine atom at the C3 position is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.[7]

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (tert-butoxycarbonyl)(3-chloropyridin-2-yl)carbamate | [8] |

| CAS Number | 1562232-96-5 | [9] |

| Molecular Formula | C₁₅H₂₁ClN₂O₄ | [5] |

| Molecular Weight | 328.8 g/mol | [8] |

| Appearance | Typically a solid | N/A |

| Storage | Room temperature, in a dry, sealed, light-proof container | [5] |

Synthesis and Purification

The most direct and common synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine involves the exhaustive N-acylation of 2-amino-3-chloropyridine with di-tert-butyl dicarbonate (Boc₂O). This transformation requires a catalyst due to the decreased nucleophilicity of the second N-acylation step. 4-Dimethylaminopyridine (DMAP) is the catalyst of choice, as it acts as a nucleophilic catalyst, forming a highly reactive intermediate with Boc₂O that readily acylates the mono-Boc protected amine.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-3-chloropyridine (1.0 equiv.) and a suitable aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).

-

Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1-0.2 equiv.) to the solution. In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (2.2-2.5 equiv.) in the same solvent.

-

Reaction: Add the Boc₂O solution dropwise to the stirred solution of the aminopyridine at room temperature. The reaction is typically exothermic.

-

Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with dilute aqueous acid (e.g., 1M HCl) to remove DMAP, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(Di-Boc-amino)-3-chloro-pyridine as a pure solid.

Caption: Synthetic workflow for 2-(Di-Boc-amino)-3-chloro-pyridine.

Spectroscopic Characterization

While experimental spectra are proprietary to manufacturers, the structural features of 2-(Di-Boc-amino)-3-chloro-pyridine allow for a reliable prediction of its key spectroscopic data.

| Data Type | Predicted Characteristics |

| ¹H NMR | Pyridine protons (δ 7.5-8.5 ppm, 3H, complex multiplets); Di-Boc protons (δ ~1.5 ppm, 18H, sharp singlet). |

| ¹³C NMR | Pyridine carbons (δ 120-155 ppm); Carbamate C=O carbons (δ ~150-155 ppm); t-butyl quaternary carbons (δ ~80-85 ppm); t-butyl methyl carbons (δ ~28 ppm). |

| IR (Infrared) | Strong C=O stretch from carbamate groups (~1700-1750 cm⁻¹); C-N stretches; Aromatic C-H and C=C stretches; C-Cl stretch. |

| Mass Spec (MS) | Expected [M+H]⁺ peak at m/z ~329. A characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in ~3:1 ratio) should be observed. |

Chemical Reactivity and Synthetic Applications

The primary synthetic value of this intermediate lies in the orthogonal reactivity of its two key functional groups: the acid-labile di-Boc protecting group and the C3-chloro substituent, which is amenable to cross-coupling.

A. Deprotection of the Di-Boc Group

The tert-butoxycarbonyl (Boc) group is a classic amine protecting group, renowned for its stability in basic and nucleophilic conditions but easily cleaved under acidic conditions.[10][11] The removal of the di-Boc group from 2-(Di-Boc-amino)-3-chloro-pyridine regenerates the free 2-amino-3-chloropyridine, which can then participate in further reactions, such as cyclizations or N-functionalization.

Mechanism: The reaction is initiated by protonation of a carbonyl oxygen of the Boc group by a strong acid (e.g., Trifluoroacetic Acid, TFA). This facilitates the collapse of the intermediate, releasing a stable tert-butyl cation and carbon dioxide, liberating the free amine.

Caption: Acid-catalyzed deprotection of the Di-Boc group.

Protocol: Deprotection with TFA

-

Dissolve 2-(Di-Boc-amino)-3-chloro-pyridine (1.0 equiv.) in Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Trifluoroacetic Acid (TFA) (5-10 equiv.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

-

Dry, concentrate, and purify as needed.

B. Cross-Coupling Reactions at the C3 Position

The chloro group at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-N bond formation.[12] This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for analog synthesis.[6][7][13]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds.

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds.

Caption: Cross-coupling applications for molecular diversification.

Protocol: Representative Suzuki-Miyaura Coupling

-

Setup: In a reaction vessel, combine 2-(Di-Boc-amino)-3-chloro-pyridine (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane or Toluene) and water.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, concentrate, and purify by flash chromatography to obtain the 3-substituted product.

Conclusion

2-(Di-Boc-amino)-3-chloro-pyridine is a strategically designed and highly effective intermediate for the synthesis of complex, substituted aminopyridine derivatives. Its chemical properties are defined by the orthogonal reactivity of an acid-labile di-Boc protected amine and a C3-chloro group amenable to a wide range of palladium-catalyzed cross-coupling reactions. This dual functionality provides chemists with a reliable and flexible platform for late-stage functionalization, making it an invaluable tool in the fields of medicinal chemistry and drug discovery.

References

- MySkinRecipes. 2-(Di-Boc-amino)-3-chloro-pyridine.

-

PubChem. 2-Amino-3-chloropyridine. National Institutes of Health. [Link]

- Benchchem. Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)

-

Achmem. 2-Boc-Amino-3-iodo-4-chloropyridine. [Link]

-

UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

-

ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. [Link]

-

PubChem. tert-butyl N-{3-[(tert-butoxycarbonyl)amino]-2-hydroxypropyl}carbamate. National Institutes of Health. [Link]

-

Michael Pittelkow Group. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

-

MDPI. Advances in Cross-Coupling Reactions. [Link]

-

ACS Publications. Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. [Link]

-

PubChem. 2-Chloro-3-pyridylamine. National Institutes of Health. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Google Patents.

-

NIST WebBook. 3-Amino-2-chloropyridine. [Link]

-

NIH National Library of Medicine. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

- Google Patents. Preparation method of 2-chloro-3-aminopyridine.

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

-

NIST WebBook. 3-Amino-2-chloropyridine. [Link]

-

RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

NIH National Library of Medicine. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

-

NIH National Library of Medicine. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Di-Boc-amino)-3-chloro-pyridine [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Di-Boc-amino)-3-chloro-pyridine | 1562232-96-5 [sigmaaldrich.com]

- 9. 2-(Di-Boc-amino)-3-chloro-pyridine | 1562232-96-5 [sigmaaldrich.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi-res.com [mdpi-res.com]

- 13. db-thueringen.de [db-thueringen.de]

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 2-(Di-Boc-amino)-3-chloro-pyridine

Topic: "2-(Di-Boc-amino)-3-chloro-pyridine" CAS Number: 1562232-96-5

2-(Di-Boc-amino)-3-chloro-pyridine, also known by its IUPAC name tert-butyl (tert-butoxycarbonyl)(3-chloropyridin-2-yl)carbamate, is a highly functionalized pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal chemistry and organic synthesis.[1] Its strategic arrangement of a chloro substituent and a di-Boc protected amine on a pyridine core makes it an exceptionally valuable tool for constructing complex molecular architectures.

The di-Boc protecting group offers stability and allows for selective deprotection, enabling chemists to perform multi-step syntheses with precision.[2] The chlorine atom at the 3-position serves as a versatile handle for a wide array of cross-coupling reactions, facilitating the introduction of diverse functional groups. Consequently, this reagent is frequently employed in the development of kinase inhibitors and other biologically active heterocyclic compounds that are central to modern drug discovery programs.[2][3][4] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective application in research. The key data for 2-(Di-Boc-amino)-3-chloro-pyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1562232-96-5 | [2] |

| Molecular Formula | C₁₅H₂₁ClN₂O₄ | [2] |

| Molecular Weight | 328.796 g/mol (or 328.8 g/mol ) | [2] |

| MDL Number | MFCD28098148 | [2] |

| Boiling Point | 381.7 ± 52.0 °C (Predicted) | [5] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | -1.49 ± 0.10 (Predicted) | [5] |

| IUPAC Name | tert-butyl (tert-butoxycarbonyl)(3-chloropyridin-2-yl)carbamate |

Synthesis Protocol: The Di-Boc Protection of 2-Amino-3-chloropyridine

The synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine is typically achieved through the exhaustive N-acylation of the commercially available starting material, 2-amino-3-chloropyridine. The use of two equivalents of the Boc-protecting group is a critical choice; it not only protects the amine from unwanted side reactions but also modulates the electronic properties and steric environment of the pyridine ring, which can be advantageous in subsequent transformations.

Expertise & Rationale:

-

Why Di-Boc? A single Boc group on an amino-pyridine can still exhibit N-H acidity and participate in hydrogen bonding. A di-Boc protected amine is non-nucleophilic, non-basic, and sterically encumbered. This comprehensive protection ensures that reactions, such as metal-catalyzed cross-couplings, occur selectively at the chloro- position without interference from the amino group.

-

Catalyst Choice (DMAP): 4-Dimethylaminopyridine (DMAP) is a superior acylation catalyst compared to a simple tertiary amine base like triethylamine. It functions by forming a highly reactive N-acylpyridinium intermediate with Boc-anhydride, which is then readily attacked by the amino group of the substrate, significantly accelerating the reaction rate.

-

Solvent and Temperature: An aprotic solvent like Tetrahydrofuran (THF) is chosen to prevent any reaction with the Boc-anhydride. The reaction is typically run at room temperature to ensure stability of the reagents while allowing for a reasonable reaction rate.

Step-by-Step Methodology:

-

Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-chloropyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Tetrahydrofuran (THF).

-

Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP, ~0.1 eq) as a catalyst, followed by the slow, portion-wise addition of Di-tert-butyl dicarbonate ((Boc)₂O, ~2.2 eq).

-

Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (EtOAc). Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-(Di-Boc-amino)-3-chloro-pyridine.

Visualizing the Synthesis Workflow

Caption: General reaction pathway illustrating the utility of the title compound.

Safe Handling, Storage, and Disposal

As a laboratory chemical, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound. While a specific MSDS for this exact compound is not publicly detailed, guidelines can be established from safety data sheets for structurally related chemicals like aminopyridines and chloropyridines. [6][7][8][9]

Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [6]* Ventilation: Use only with adequate ventilation. Handling should be performed in a chemical fume hood to avoid inhalation of any potential dust or vapors. [6][9]* Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area. [6][7]

Storage Conditions:

-

Container: Store in a tightly-closed container to prevent moisture ingress and contamination. [2][6]* Environment: Keep in a cool, dry, and well-ventilated area. [2][6]The recommended storage is at room temperature, protected from light. [2]* Incompatibilities: Store away from incompatible substances, particularly strong oxidizing agents, heat, and sources of ignition. [6][7][8]

Disposal:

-

Chemical waste must be disposed of in accordance with local, state, and federal regulations. Dispose of contents/container to an approved waste disposal plant. [7]Do not let the product enter drains. [6]

References

-

2-(Di-Boc-amino)-3-chloro-pyridine . MySkinRecipes. [Link]

-

SAFETY DATA SHEET for 3-Amino-2-chloropyridine . AFG Bioscience LLC. [Link]

-

2-Boc-Amino-3-iodo-4-chloropyridine . Achmem. [Link]

-

2-Amino-3-chloropyridine | C5H5ClN2 | CID 693267 . PubChem, NIH. [Link]

-

(PDF) 2-Amino-N-(2-chloropyridin-3-yl)benzamide . ResearchGate. [Link]

- Preparation method of 2-chloro-3-aminopyridine.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses . MDPI. [Link]

- Preparation of 2-chloro-3-aminopyridine.

-

Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis . PubMed Central. [Link]

Sources

- 1. 2-(Di-Boc-amino)-3-chloro-pyridine | 1562232-96-5 [sigmaaldrich.com]

- 2. 2-(Di-Boc-amino)-3-chloro-pyridine [myskinrecipes.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Di-Boc-amino)-3-chloro-pyridine | 1562232-96-5 [m.chemicalbook.com]

- 6. afgsci.com [afgsci.com]

- 7. fishersci.com [fishersci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

"2-(Di-Boc-amino)-3-chloro-pyridine" molecular weight

An In-Depth Technical Guide to 2-(Di-Boc-amino)-3-chloro-pyridine: A Keystone Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-(Di-Boc-amino)-3-chloro-pyridine. We will delve into its fundamental properties, the rationale behind its chemical design, its synthesis, and its critical role as a versatile intermediate in the construction of complex, biologically active molecules.

Introduction: The Strategic Importance of a Protected Pyridine

In the intricate landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant number of FDA-approved drugs.[1][2] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with a wide array of biological targets.[2] 2-(Di-Boc-amino)-3-chloro-pyridine emerges as a particularly valuable building block due to the strategic placement of its functional groups and the robust protection of its primary amine.

The molecule's utility is rooted in the ortho-relationship of a chloro-substituent and a protected amino group. The chlorine atom provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The di-Boc protected amino group, on the other hand, is temporarily deactivated, preventing unwanted side reactions and allowing for selective transformations at other positions of the molecule. This strategic protection is paramount in multi-step syntheses, where precise control over reactivity is essential.[3] This guide will provide the foundational knowledge to effectively leverage this reagent in complex synthetic campaigns.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key identifiers and properties of 2-(Di-Boc-amino)-3-chloro-pyridine are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 328.796 g/mol (often rounded to 328.8 g/mol ) | [4] |

| Molecular Formula | C₁₅H₂₁ClN₂O₄ | [4] |

| CAS Number | 1562232-96-5 | [4] |

| IUPAC Name | tert-butyl (tert-butoxycarbonyl)(3-chloropyridin-2-yl)carbamate | |

| Predicted Boiling Point | 381.7 ± 52.0 °C | [5] |

| Predicted Density | 1.210 ± 0.06 g/cm³ | [5] |

| Predicted pKa | -1.49 ± 0.10 | [5] |

The Rationale and Mechanism of Di-Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[6][7] The di-Boc protection of the 2-amino group in 2-amino-3-chloropyridine serves several critical functions:

-

Modulation of Reactivity: The two sterically bulky and electron-withdrawing Boc groups significantly decrease the nucleophilicity of the nitrogen atom, preventing it from participating in undesired reactions such as N-alkylation or acylation during subsequent synthetic steps.[3]

-

Enhanced Solubility: The introduction of two tert-butyl groups often increases the solubility of the molecule in organic solvents, which can be advantageous for purification and reaction setup.

-

Directed Metallation: In some heterocyclic systems, a di-Boc protected amino group can act as a directed metalating group, facilitating regioselective deprotonation and subsequent functionalization of the pyridine ring.

The protection reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The mechanism involves the nucleophilic attack of the amino group on a carbonyl carbon of Boc₂O, leading to the formation of a carbamate.[8]

Caption: General mechanism of Boc protection of a primary amine.

Synthesis and Experimental Protocols

The synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine begins with the commercially available precursor, 2-amino-3-chloropyridine.

Synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine

This protocol describes a general method for the di-Boc protection of 2-amino-3-chloropyridine. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

-

2-amino-3-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous tetrahydrofuran (THF) or acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-chloropyridine (1.0 eq) in anhydrous THF.

-

Addition of Reagents: Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O) (2.2-2.5 eq) portion-wise. The use of a slight excess of Boc₂O ensures complete di-protection.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Di-Boc-amino)-3-chloro-pyridine.

-

Caption: Workflow for the synthesis of 2-(Di-Boc-amino)-3-chloro-pyridine.

Spectroscopic Characterization

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range) and a singlet for the 18 protons of the two Boc groups (around δ 1.5 ppm). |

| ¹³C NMR | Resonances for the pyridine carbons, the carbonyl carbons of the Boc groups (around δ 150-155 ppm), the quaternary carbons of the tert-butyl groups (around δ 80-85 ppm), and the methyl carbons of the tert-butyl groups (around δ 28 ppm).[9] |

| IR Spectroscopy | Strong C=O stretching vibrations for the carbamate groups (typically around 1700-1750 cm⁻¹). C-N and C-O stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable. Common fragmentation patterns include the loss of one or both Boc groups. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

2-(Di-Boc-amino)-3-chloro-pyridine is a highly valuable intermediate in the synthesis of pharmaceutical compounds, particularly kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and substituted pyridines are a common scaffold for this purpose.[10]

The synthetic utility of 2-(Di-Boc-amino)-3-chloro-pyridine lies in its ability to undergo selective functionalization. The chlorine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce a variety of substituents. Following this key bond-forming step, the di-Boc protecting groups can be removed under acidic conditions to reveal the free amino group, which can then be further functionalized or may serve as a key pharmacophoric feature for binding to the target kinase.

Caption: General synthetic route to kinase inhibitors using the title compound.

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Protect from light.[4]

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Avoid contact with skin, eyes, and clothing.[13][14] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]

-

Avoid inhalation of dust or vapors.[13]

-

Wash hands thoroughly after handling.[13]

-

-

In Case of Exposure:

Conclusion

2-(Di-Boc-amino)-3-chloro-pyridine is a sophisticated and highly enabling building block for advanced organic synthesis. Its design, featuring a robustly protected amino group and a reactive chloro-substituent, provides chemists with a powerful tool for the controlled and selective construction of complex molecules. Its primary application in the synthesis of kinase inhibitors underscores its importance in modern drug discovery programs. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, will empower researchers to fully exploit its synthetic potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(Di-Boc-amino)-3-chloro-pyridine. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

Quora. (2022, August 4). What is the protection of BOC in organic synthesis processes? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

MDPI. (2018, August 29). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-3-chloropyridine. Retrieved from [Link]

-

Chemwatch. (2017, June 27). PYRIDINE Safety Data Sheet. Retrieved from [Link]

-

Asian Journal of Chemistry. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]

-

PubMed Central. (2020, January 21). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (2012, July 4). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

-

PubMed Central. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

- Google Patents. (1974, September 24). US3838136A - Preparation of 2-chloro-3-aminopyridine.

-

MDPI. (2022, November 18). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

PubMed. (2025, June 1). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Boc-amino)piperidine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 1). Harnessing Pyridine Derivatives: A Deep Dive into 3-Amino-2-chloro-4-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2013, October). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

-

PubMed Central. (2021, March 23). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

-

ResearchGate. (2018, August 6). Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Retrieved from [Link]

-

NIH. (2014, May 1). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]

-

NIST. (n.d.). 3-Amino-2-chloropyridine. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-(Di-Boc-amino)-3-chloro-pyridine [myskinrecipes.com]

- 5. 2-(Di-Boc-amino)-3-chloro-pyridine | 1562232-96-5 [m.chemicalbook.com]

- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. jk-sci.com [jk-sci.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. kishida.co.jp [kishida.co.jp]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. au.vwr-cmd2.com [au.vwr-cmd2.com]

A Technical Guide to the Solubility of 2-(Di-Boc-amino)-3-chloro-pyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Di-Boc-amino)-3-chloro-pyridine is a vital intermediate in medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic systems for drug candidates, such as kinase inhibitors.[1] The solubility of this compound is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and formulation. A comprehensive understanding of its solubility profile is therefore indispensable for optimizing synthetic protocols and ensuring process scalability. This technical guide provides a detailed analysis of the theoretical solubility of 2-(Di-Boc-amino)-3-chloro-pyridine, a standardized experimental protocol for its quantitative determination, and a discussion of the key factors influencing its behavior in various solvent systems.

Introduction: The Significance of Solubility

2-(Di-Boc-amino)-3-chloro-pyridine is a substituted pyridine derivative where the amino group at the 2-position is protected by two bulky tert-butoxycarbonyl (Boc) groups. This extensive protection renders the amino group's reactivity inert, allowing for selective chemical transformations at other positions of the pyridine ring.[2][3] The solubility of a compound like this is not merely a physical data point; it is a critical parameter that influences every stage of its application:

-

Reaction Chemistry: For a homogenous reaction to proceed efficiently, the reactants must be fully dissolved in the solvent. Poor solubility can lead to slow or incomplete reactions, reducing yield and purity.

-

Purification: Crystallization, a primary method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.[4]

-

Biological Screening: In drug discovery, compounds are often screened for biological activity in aqueous buffer systems, frequently with a small percentage of a co-solvent like DMSO. The compound's aqueous solubility directly impacts the achievable concentration range for testing and the reliability of the results.

-

Formulation Development: For a compound to be developed into a therapeutic agent, its solubility characteristics are paramount for creating stable and bioavailable dosage forms.

Given the absence of extensive, publicly available quantitative solubility data for 2-(Di-Boc-amino)-3-chloro-pyridine, this guide establishes a foundational framework based on theoretical principles and provides a robust methodology for empirical determination.

Physicochemical Properties & Theoretical Solubility Profile

The solubility of a molecule can often be predicted by examining its structural features through the lens of the "like dissolves like" principle.[5][6] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds dissolve in nonpolar solvents.

Table 1: Physicochemical Properties of 2-(Di-Boc-amino)-3-chloro-pyridine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁ClN₂O₄ | [1] |

| Molecular Weight | 328.8 g/mol | |

| Appearance | Solid | |

| Predicted Boiling Point | 381.7 ± 52.0 °C | [7] |

| Predicted Density | 1.210 ± 0.06 g/cm³ | [7] |

| Predicted pKa | -1.49 ± 0.10 |[7] |

Structural Analysis:

-

Pyridine Ring: The core is a pyridine ring, which is a polar aromatic heterocycle due to the electronegative nitrogen atom. This imparts some degree of polarity to the molecule.

-

Chloro Group: The chlorine atom at the 3-position is electronegative and adds to the molecule's polarity.

-

Di-Boc Group: The two tert-butoxycarbonyl (Boc) protecting groups are the most dominant feature influencing solubility.[8] Each Boc group consists of a carbonyl and a bulky, nonpolar tert-butyl group. While the carbonyls (C=O) can act as hydrogen bond acceptors, the large, greasy tert-butyl moieties significantly increase the molecule's lipophilicity (nonpolar character).

Predicted Solubility Behavior:

-

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. While the molecule has significant nonpolar character from the Boc groups, the polar pyridine ring and chloro group will likely limit miscibility with purely nonpolar hydrocarbon solvents.[4]

-

Polar Aprotic Solvents (e.g., THF, Ethyl Acetate, DCM, Acetone): The molecule is expected to exhibit good to excellent solubility in these solvents. These solvents can effectively solvate both the nonpolar tert-butyl groups and the polar regions of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is predicted to be moderate to good . These alcohol solvents can interact with the polar parts of the molecule, but the large nonpolar surface area from the Boc groups may prevent very high solubility.

-

Highly Polar Solvents (e.g., Water): Solubility is expected to be very low to negligible . The molecule lacks significant hydrogen bond donating groups and its large nonpolar structure will be unfavorably received by the highly structured hydrogen-bonding network of water.

-

Amide Solvents (e.g., DMF, DMSO): These are powerful, highly polar aprotic solvents capable of dissolving a wide range of compounds. 2-(Di-Boc-amino)-3-chloro-pyridine is expected to be highly soluble in DMF and DMSO.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, a robust experimental protocol is necessary. The equilibrium saturation or "shake-flask" method is a gold-standard technique for determining thermodynamic solubility.[6] The principle involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that the dissolution process reaches equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is, by definition, its solubility.

Materials and Reagents

-

2-(Di-Boc-amino)-3-chloro-pyridine (solid)

-

Analytical balance

-

Scintillation vials or test tubes with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Solvents of interest (e.g., Methanol, Acetonitrile, Ethyl Acetate, Water)

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 2-(Di-Boc-amino)-3-chloro-pyridine to a vial (e.g., add ~10 mg of solid to 2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.[9]

-

Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a portion of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

Quantification: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC-UV.[5][10][11]

-

Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for Experimental Solubility Determination.

Solubility Data Summary

While comprehensive, peer-reviewed solubility data is not widely published, the following table provides a qualitative and predictive summary based on chemical principles and typical observations for similar compounds. Researchers are strongly encouraged to use the protocol in Section 3.0 to determine quantitative values for their specific applications.

Table 2: Predicted Solubility of 2-(Di-Boc-amino)-3-chloro-pyridine at Room Temperature

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Protic | Water | Very Low / Insoluble | Large nonpolar surface area, lacks H-bond donors. |

| Methanol, Ethanol | Moderate | Balance of polar interactions and nonpolar bulk. | |

| Polar Aprotic | Acetonitrile (ACN) | High | Effective solvation of the molecule. |

| Tetrahydrofuran (THF) | Very High | Excellent solvent for moderately polar compounds. | |

| Ethyl Acetate (EtOAc) | Very High | "Like dissolves like" principle applies well. | |

| Acetone | Very High | Good balance of polarity. | |

| Dimethylformamide (DMF) | Very High | Powerful, universal organic solvent. | |

| Dimethyl Sulfoxide (DMSO) | Very High | Powerful, universal organic solvent. | |

| Nonpolar | Hexane, Heptane | Very Low / Insoluble | Mismatch in polarity. |

| Toluene | Low to Moderate | Aromatic interactions may slightly improve solubility over alkanes. | |

| Chlorinated | Dichloromethane (DCM) | Very High | Effective solvent for compounds of this type. |

| | Chloroform (CHCl₃) | Very High | Effective solvent for compounds of this type. |

Conclusion and Recommendations

2-(Di-Boc-amino)-3-chloro-pyridine is a molecule with a dual character: a polar heterocyclic core and large, nonpolar protecting groups. This structure leads to high solubility in a wide range of common polar aprotic and chlorinated organic solvents, such as THF, ethyl acetate, and DCM. Conversely, its solubility is expected to be extremely limited in water and nonpolar alkanes. For any process development or quantitative study, it is imperative that these predicted solubilities are confirmed experimentally. The "shake-flask" method followed by HPLC quantification, as detailed in this guide, provides a reliable and accurate means of generating this critical data, ensuring reproducibility and success in research and development endeavors.

References

- University of Colorado, Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Available from: [Link]

- Faculty of Science, Ain Shams University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-chloropyridine. PubChem Compound Database. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(Di-Boc-amino)-3-chloro-pyridine. Retrieved from [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. (2023, December 29). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from [Link]

-

ResearchGate. (2018). An Application of Borane As a Protecting Group for Pyridine. Retrieved from [Link]

Sources

- 1. 2-(Di-Boc-amino)-3-chloro-pyridine [myskinrecipes.com]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 4. chem.ws [chem.ws]

- 5. pharmaguru.co [pharmaguru.co]

- 6. youtube.com [youtube.com]

- 7. 2-(Di-Boc-amino)-3-chloro-pyridine | 1562232-96-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

"2-(Di-Boc-amino)-3-chloro-pyridine" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Di-Boc-amino)-3-chloro-pyridine

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(Di-Boc-amino)-3-chloro-pyridine, a key intermediate in various synthetic applications. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related structures and foundational spectroscopic principles to offer a robust predictive guide for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and practical utility.

Molecular Structure and Spectroscopic Overview

2-(Di-Boc-amino)-3-chloro-pyridine possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure consists of a 3-chloropyridine ring substituted at the 2-position with a di-tert-butoxycarbonyl (di-Boc) protected amino group. This bulky, electron-withdrawing protecting group significantly influences the electronic environment of the pyridine ring, which is reflected in its NMR, IR, and MS data.

Key Structural Features for Spectroscopic Analysis:

-

3-Chloropyridine Ring: A heterocyclic aromatic system with three distinct protons (H-4, H-5, and H-6) and five unique carbon environments. The electronegative chlorine atom and the di-Boc-amino group exert significant inductive and resonance effects.

-

Di-Boc-amino Group: Characterized by two sterically hindered tert-butoxycarbonyl groups attached to a nitrogen atom. This group is notable for its two equivalent C=O bonds and the 18 equivalent protons of the two tert-butyl groups. The nitrogen atom is tertiary, lacking any N-H bonds.

The following sections will detail the expected spectroscopic data and provide standardized protocols for their acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 2-(Di-Boc-amino)-3-chloro-pyridine. The combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the three aromatic protons of the pyridine ring and a single, intense signal for the protons of the tert-butyl groups. The chemical shifts of the pyridine protons are influenced by the electronegativity of the chlorine atom and the electronic effects of the di-Boc-amino substituent[1][2]. The data is predicted for a spectrum acquired in deuterated chloroform (CDCl₃).

| Proton | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constants (J) [Hz] |

| H-4 | ~ 7.4 - 7.6 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7.5, ⁴J(H4-H6) ≈ 1.5 |

| H-5 | ~ 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7.5, ³J(H5-H6) ≈ 4.5 |

| H-6 | ~ 8.4 - 8.6 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4.5, ⁴J(H6-H4) ≈ 1.5 |

| -C(CH₃)₃ | ~ 1.5 | Singlet (s) | N/A |

Causality Behind Predictions: The chemical shifts for the pyridine protons are extrapolated from the known spectrum of 3-chloropyridine[3][4]. The di-Boc-amino group at the C-2 position is expected to exert a moderate electron-donating effect through resonance and an electron-withdrawing inductive effect, leading to the predicted shifts. The coupling constants are characteristic of pyridine ring systems[1]. The large integration value (18H) of the singlet at ~1.5 ppm is a definitive indicator of the two Boc groups[5].

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The signals for the Boc groups are highly characteristic.

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| C-2 | ~ 150 - 152 |

| C-3 | ~ 130 - 132 |

| C-4 | ~ 125 - 127 |

| C-5 | ~ 138 - 140 |

| C-6 | ~ 148 - 150 |

| C=O (Boc) | ~ 152 - 154 |

| -C (CH₃)₃ (Boc) | ~ 83 - 85 |

| -C(CH₃ )₃ (Boc) | ~ 28 |

Causality Behind Predictions: The pyridine carbon chemical shifts are estimated based on data for 3-chloropyridine and considering the substituent effects of the di-Boc-amino group[1][6]. The carbamate carbonyl carbon appears around 152-154 ppm, the quaternary tert-butyl carbon is typically found around 83-85 ppm, and the methyl carbons give a strong signal around 28 ppm[5][7][8].

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of approximately 220 ppm, centered around 120 ppm.

-

Use a pulse angle of 45 degrees and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectra. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Visualization of NMR Structural Relationships

Caption: Correlation of functional groups to their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. The Boc group is known to be labile in some mass spectrometry ionization techniques.[9]

Predicted Mass Spectrometry Data

The expected molecular weight of 2-(Di-Boc-amino)-3-chloro-pyridine (C₁₅H₂₁ClN₂O₄) is 344.12 g/mol . Electrospray ionization (ESI) in positive ion mode is a suitable technique.

| Ion | m/z (calculated) | Notes |

| [M+H]⁺ | 345.13 | Protonated molecular ion. |

| [M+Na]⁺ | 367.11 | Sodium adduct, commonly observed with ESI. |

| [M-C₄H₈+H]⁺ | 289.07 | Loss of isobutylene from one Boc group. A very common fragmentation pathway.[5][10] |

| [M-Boc+H]⁺ | 245.07 | Loss of one complete Boc group (100 amu). |

| [M-2Boc+H]⁺ | 145.02 | Loss of both Boc groups, leaving the protonated 2-amino-3-chloropyridine. |

| [C₄H₉]⁺ | 57.07 | The tert-butyl cation, a characteristic fragment of Boc-protected compounds.[10][11] |

Causality Behind Predictions: The fragmentation of Boc-protected compounds is well-documented.[10][12] The most common fragmentation pathway involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The observation of the tert-butyl cation at m/z 57 is highly diagnostic.[5][11] The lability of the Boc group means that the molecular ion peak [M+H]⁺ may be weak or absent under harsh conditions. Using a softer ionization method or optimizing cone voltage in ESI can help in observing the parent ion.[9][13]

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion and minimize in-source fragmentation if necessary.

-

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and compare the observed m/z values with the calculated values. Analyze the fragmentation pattern to confirm the presence of the Boc groups.

Visualization of Primary Fragmentation Pathways

Caption: Predicted primary ESI-MS fragmentation pathways for the title compound.

Conclusion

The structural confirmation of 2-(Di-Boc-amino)-3-chloro-pyridine relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework and robust experimental protocols to aid researchers in the unambiguous characterization of this important chemical entity. By understanding the expected spectroscopic signatures and the causality behind them, scientists can confidently verify the synthesis and purity of their material, ensuring the integrity of subsequent research and development efforts.

References

-

Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

-

LIU Cui-mei, et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1): 40-47. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]

-

Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog. Available at: [Link]

-

Tsujikawa, K., et al. (2014). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 32(2), 250-257. Available at: [Link]

-

Mathavan T., et al. Spectroscopic and molecular docking studies on N,N-Di-tert-butoxycarbonyl (Boc)-2-amino pyridine: A potential bioactive agent for lung cancer treatment. ResearchGate. Available at: [Link]

-

How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. Available at: [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]

-

3-Chloropyridine. PubChem. Available at: [Link]

-

SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6-DICHLORO-1,3,5-TRIAZINE. Organic Syntheses. Available at: [Link]

-

The treated IR spectra of (A) Boc-Tyr-OH-Co-Boc-His-O-SG, (B).... ResearchGate. Available at: [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

-

Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. ResearchGate. Available at: [Link]

-

3-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. Available at: [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

- Preparation of 2-amino-5-chloropyridine. Google Patents.

- Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloropyridine | C5H4ClN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 8. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. acdlabs.com [acdlabs.com]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2-(Di-Boc-amino)-3-chloro-pyridine

This guide provides a comprehensive overview of the critical factors influencing the stability of 2-(Di-Boc-amino)-3-chloro-pyridine, a key intermediate in pharmaceutical synthesis. Drawing upon established principles of organic chemistry and data from related compounds, we present best practices for its storage and handling to ensure its integrity for research and drug development applications.

Introduction: The Synthetic Utility of 2-(Di-Boc-amino)-3-chloro-pyridine

2-(Di-Boc-amino)-3-chloro-pyridine is a valuable building block in medicinal chemistry. Its structure, featuring a di-tert-butoxycarbonyl (Di-Boc) protected amine on a chloropyridine scaffold, allows for selective chemical transformations. The Di-Boc group offers robust protection of the amino functionality under a variety of reaction conditions, which can be later removed under specific acidic or thermal conditions to reveal the free amine for further functionalization. This makes it a crucial intermediate in the multi-step synthesis of complex heterocyclic systems, particularly for the development of kinase inhibitors and other biologically active molecules[1]. The stability of this reagent is paramount to ensure the reliability and reproducibility of synthetic outcomes.

Chemical Stability Profile

The stability of 2-(Di-Boc-amino)-3-chloro-pyridine is governed by the chemical properties of its two key components: the Di-Boc protected amino group and the chloropyridine ring. While stable under recommended storage conditions, the compound is susceptible to degradation under specific environmental stresses.

The Di-Boc Protecting Group: A Gatekeeper of Stability

The Di-Boc group is one of the most common amine protecting groups in organic synthesis due to its stability towards most nucleophiles and bases[2][3][]. However, it is designed to be cleaved under specific conditions, which represent the primary degradation pathways for this compound.

-

Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl group is highly susceptible to cleavage under acidic conditions[2][5]. The presence of even trace amounts of acid can catalyze the hydrolysis of one or both Boc groups, liberating the free amine and releasing isobutylene and carbon dioxide. This process is generally rapid, even at room temperature, with common deprotection agents being trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[2]. Therefore, exposure to acidic vapors or residues in the storage environment must be strictly avoided.

-

Thermal Decomposition: While generally stable at room temperature, Boc-protected amines can undergo thermal deprotection at elevated temperatures[6][7]. This process can occur without a catalyst and proceeds via the formation of a carbamic acid intermediate, which then fragments into the free amine, isobutylene, and carbon dioxide[7][8]. Studies have shown that thermal deprotection can be initiated at temperatures as low as 150-180°C[8][9][10]. Consequently, storing the compound away from heat sources is critical to prevent premature deprotection.

The Chloropyridine Core: Susceptibility to Photodegradation

Potential Degradation Pathways

Based on the chemistry of the functional groups, the following degradation pathways are plausible for 2-(Di-Boc-amino)-3-chloro-pyridine.

Caption: Plausible degradation pathways for 2-(Di-Boc-amino)-3-chloro-pyridine.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of 2-(Di-Boc-amino)-3-chloro-pyridine, strict adherence to proper storage and handling protocols is essential.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions based on the compound's chemical properties and supplier recommendations[1].